molecular formula C8H6BrNO B073107 1-Bromo-4-isocyanato-2-methylbenzene CAS No. 1591-97-5

1-Bromo-4-isocyanato-2-methylbenzene

Cat. No.: B073107
CAS No.: 1591-97-5
M. Wt: 212.04 g/mol
InChI Key: AYFMPMKATOGAGY-UHFFFAOYSA-N
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Description

1-Bromo-4-isocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-isocyanato-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-isocyanato-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) is used for the bromination of the benzene ring.

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Major Products

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

Scientific Research Applications

1-Bromo-4-isocyanato-2-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isocyanato-2-methylbenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products such as ureas and carbamates. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-isocyanato-4-methylbenzene
  • 1-Bromo-3-isocyanato-2-methylbenzene
  • 4-Bromo-3-methylphenyl isocyanate

Uniqueness

1-Bromo-4-isocyanato-2-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name

1-bromo-4-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFMPMKATOGAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409784
Record name 1-bromo-4-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591-97-5
Record name 1-bromo-4-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylphenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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